1-Cyclopentyl-1H-pyrazol-4-amine 1-Cyclopentyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1152866-89-1
VCID: VC7903009
InChI: InChI=1S/C8H13N3/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4,9H2
SMILES: C1CCC(C1)N2C=C(C=N2)N
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

1-Cyclopentyl-1H-pyrazol-4-amine

CAS No.: 1152866-89-1

Cat. No.: VC7903009

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-1H-pyrazol-4-amine - 1152866-89-1

Specification

CAS No. 1152866-89-1
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 1-cyclopentylpyrazol-4-amine
Standard InChI InChI=1S/C8H13N3/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4,9H2
Standard InChI Key VSZNBQBPCFBEKJ-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=C(C=N2)N
Canonical SMILES C1CCC(C1)N2C=C(C=N2)N

Introduction

1-Cyclopentyl-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse biological activities, including anti-inflammatory and analgesic properties. This compound is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which are crucial for its chemical and biological properties.

Chemical Characteristics

PropertyValue
Molecular FormulaC8 H13 N3
Molecular Weight151.21 g/mol
CAS Number1216126-64-5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Synthesis and Preparation

The synthesis of 1-cyclopentyl-1H-pyrazol-4-amine typically involves several steps, often requiring controlled conditions to ensure high yields and purity. Solvents like dimethylformamide (DMF) may be used to facilitate reactions. The specific synthetic route can vary depending on the desired purity and yield.

Biological Activities and Potential Applications

Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazol-4-amine, are being researched for their potential therapeutic applications, particularly in treating inflammatory diseases. These compounds can modulate signaling pathways associated with pain and inflammation, making them candidates for drug development in pain management and other inflammatory disorders.

Research Findings and Future Directions

Research on pyrazole derivatives indicates significant activity against various biological targets, which could lead to new therapeutic agents. Detailed mechanistic studies are necessary to fully understand the interactions of these compounds with biological targets such as enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator